2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Overview
Description
“2,2-Difluoro-2-(4-nitrophenyl)acetic acid” is a heterocyclic organic compound . It has a molecular formula of C8H5F2NO4 .
Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-(4-nitrophenyl)acetic acid” consists of a benzene ring with a nitro group and two fluorine atoms attached to it . The exact mass of the molecule is 217.01900 .Physical And Chemical Properties Analysis
The predicted boiling point of “2,2-Difluoro-2-(4-nitrophenyl)acetic acid” is 361.2±42.0 °C and its predicted density is 1.545±0.06 g/cm3 . The pKa value is predicted to be 0.78±0.10 .Scientific Research Applications
Synthesis and Derivatives
2,2-Difluoro-2-(4-nitrophenyl)acetic acid has been explored for its utility in synthesizing various chemical compounds. For instance, it's used in the synthesis of tetrafluorobutanoic acid derivatives, which have potential applications in medicinal chemistry (Buss, Coe, & Tatlow, 1998). Additionally, its derivative, 3,3-difluorochlorambucil, demonstrates the modification and development of anti-cancer drugs, showcasing the acid's role in pharmaceutical research (Buss, Coe, & Tatlow, 1986).
Protecting Groups in Organic Chemistry
The (2-nitrophenyl)acetyl (NPAc) group, derived from 2,2-Difluoro-2-(4-nitrophenyl)acetic acid, is utilized as a protecting group for hydroxyl functions in organic synthesis. This group is significant for its stability under various reaction conditions and selective removal capabilities, which is crucial in complex organic synthesis processes (Daragics & Fügedi, 2010).
Reaction Mechanisms and Kinetics
The acid's derivatives are also studied for their reaction mechanisms and kinetics. For instance, research on the reaction of primary and secondary amines with related difluoro-compounds contributes to the understanding of nucleophilic reactions in organic chemistry (Leffek & Maciejewska, 1986).
Material Science and Chemosensors
In material science, derivatives of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid are utilized in the development of metal-organic frameworks (MOFs) for applications like the detection of hydrogen sulfide in aqueous media. This showcases the acid's role in developing advanced materials for chemical sensing (Ghosh & Biswas, 2021).
Surface Chemistry
The acid is also used in studies related to surface chemistry, particularly in the grafting of nitrophenyl groups on various surfaces. This research has implications in fields like material coating and surface modification technologies (Adenier et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-difluoro-2-(4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESONLWCQFNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674825 | |
Record name | Difluoro(4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(4-nitrophenyl)acetic acid | |
CAS RN |
206360-56-7 | |
Record name | Difluoro(4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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